PF-9363

KAT6A Histone Acetyltransferase Biochemical IC50

PF-9363 (synonym CTx-648; CAS 2569009-58-9) is a benzisoxazole sulfonamide small molecule that acts as a potent, orally bioavailable inhibitor of the MYST-family histone lysine acetyltransferases KAT6A (MOZ/MYST3) and KAT6B (MORF/MYST4). It binds competitively with acetyl-CoA in the KAT6A active site, as confirmed by X-ray co-crystallography (PDB: 8DD5), and suppresses histone H3 lysine 23 acetylation (H3K23Ac) as its primary pharmacodynamic biomarker.

Molecular Formula C20H20N4O6S
Molecular Weight 444.5 g/mol
Cat. No. B15608445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-9363
Molecular FormulaC20H20N4O6S
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23)
InChIKeyVNSQFPFWUAZOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-9363 (CTx-648) for KAT6A/B Inhibition Research: Compound Identity, Target Class, and Procurement Relevance


PF-9363 (synonym CTx-648; CAS 2569009-58-9) is a benzisoxazole sulfonamide small molecule that acts as a potent, orally bioavailable inhibitor of the MYST-family histone lysine acetyltransferases KAT6A (MOZ/MYST3) and KAT6B (MORF/MYST4) [1]. It binds competitively with acetyl-CoA in the KAT6A active site, as confirmed by X-ray co-crystallography (PDB: 8DD5), and suppresses histone H3 lysine 23 acetylation (H3K23Ac) as its primary pharmacodynamic biomarker [1]. KAT6A is amplified or overexpressed in approximately 10–15% of estrogen receptor-positive (ER+) breast cancers, where it directly regulates ESR1 transcription and drives oncogenic gene expression programs [1]. PF-9363 was developed to overcome the poor drug-like properties (solubility, metabolic instability, toxicity) that limited earlier sulfonohydrazide-based KAT6A inhibitors, thereby enabling robust in vivo pharmacology [1]. Its optimized clinical derivative PF-07248144 (prifetrastat) has advanced to Phase 3 trials in hormone receptor-positive/HER2-negative metastatic breast cancer, underscoring the translational significance of the PF-9363 chemotype [2].

Why PF-9363 Cannot Be Interchanged with Other KAT6A Inhibitors: Chemotype-Dependent Divergence in Potency, Selectivity, and Drug-Like Properties


Although multiple KAT6A-targeting compounds exist—including the sulfonohydrazide-based inhibitors WM-8014, WM-3835, and WM-1119—these agents share a chemotype whose utility has been limited by poor solubility, rapid metabolism, and toxicity liabilities that restrict in vivo application [1]. PF-9363 belongs to a structurally distinct benzisoxazole sulfonamide series that was engineered through iterative medicinal chemistry to achieve >1,800-fold improvement in KAT6A affinity over the original HTS hit while simultaneously optimizing oral bioavailability and metabolic stability [1]. Critically, PF-9363 exhibits a selectivity profile across the MYST family (KAT5, KAT7, KAT8) that differs substantially from sulfonohydrazide congeners—differences that translate into divergent cellular biomarker signatures (H3K23Ac vs. H3K14Ac modulation) and tissue-specific pharmacodynamic responses [1]. Substituting PF-9363 with an alternative KAT6A inhibitor without accounting for these chemotype-specific parameters risks invalidating experimental conclusions, particularly in in vivo models where pharmacokinetic exposure and target engagement are decisive [2].

PF-9363 Quantitative Differentiation Evidence: Head-to-Head Biochemical, Selectivity, Cellular, and In Vivo Comparisons Against Closest KAT6A Inhibitor Analogs


KAT6A Biochemical Potency: Direct Head-to-Head Comparison of PF-9363 vs. WM-8014, WM-3835, and WM-1119 Under Uniform Radiometric HAT Assay Conditions

In a standardized radiometric histone acetyltransferase (HAT) assay performed by a single contract research organization (Reaction Biology) using identical substrate conditions (histone H3 at 5 μM, acetyl-CoA at 0.5 μM) and the same human KAT6A enzyme preparation, PF-9363 demonstrated an IC50 of 1.6 nM. Under these identical conditions, the sulfonohydrazide inhibitors WM-8014, WM-3835, and WM-1119 yielded IC50 values of 21 nM, 4.6 nM, and 12.6 nM, respectively [1]. PF-9363 thus exhibited 13.1-fold greater potency than WM-8014, 2.9-fold greater than WM-3835, and 7.9-fold greater than WM-1119 in this direct comparison. These data eliminate inter-laboratory assay variability as a confounding factor and establish the superior intrinsic KAT6A inhibitory activity of the PF-9363 benzisoxazole chemotype [1].

KAT6A Histone Acetyltransferase Biochemical IC50

MYST Family Selectivity: PF-9363 vs. WM-8014 — Quantitative Comparison of KAT6A Selectivity Over KAT7 (HBO1/MYST2) Under Uniform Assay Conditions

When profiled against the closely related MYST family member KAT7 (HBO1/MYST2) in the same Reaction Biology radiometric HAT assay platform, PF-9363 exhibited an IC50 of 3,100 nM on KAT7, yielding a KAT6A-to-KAT7 selectivity ratio of 1,938-fold (3,100/1.6). In contrast, WM-8014 displayed a KAT7 IC50 of 2,000 nM with a corresponding selectivity ratio of only 95-fold (2,000/21) [1]. WM-3835 showed a KAT7 IC50 of 700 nM (152-fold selectivity), and WM-1119 showed KAT7 IC50 >10,000 nM (>794-fold selectivity) [1]. Thus, PF-9363 provides approximately 20-fold greater discrimination between KAT6A and KAT7 compared with WM-8014. This selectivity profile is corroborated by orthogonal data from the Sigma-Aldrich technical datasheet reporting PF-9363 Ki values of 0.27 nM (KAT6A) and 70 nM (KAT7), yielding a Ki-based selectivity ratio of 259-fold .

KAT7 Selectivity MYST family Off-target profiling

Cellular Target Engagement Selectivity: PF-9363 Discriminates H3K23Ac (KAT6A/B Biomarker) from H3K14Ac (KAT7 Biomarker) by Over 140-Fold in Breast Cancer Cells

In ZR-75-1 ER+ breast cancer cells, PF-9363 inhibited H3K23 acetylation—the direct catalytic product of KAT6A/KAT6B—with an IC50 of 0.85 nM, while inhibition of H3K14 acetylation (primarily catalyzed by KAT7) required an IC50 of 120 nM . This 141-fold cellular selectivity window (120/0.85) demonstrates that PF-9363 maintains its biochemical selectivity for KAT6A/B over KAT7 in an intact cellular context. This cellular biomarker selectivity aligns with and validates the biochemical selectivity data from Reaction Biology and Sigma-Aldrich . By comparison, sulfonohydrazide inhibitors such as WM-3835 show far narrower cellular selectivity (KAT6A IC50 = 17 nM vs. KAT7 IC50 = 30 nM, approximately 1.8-fold), reflecting their inherent biochemical promiscuity within the MYST family .

H3K23Ac H3K14Ac Cellular pharmacodynamic biomarker Target engagement

In Vivo Oral Antitumor Efficacy: PF-9363 Achieves Complete Xenograft Tumor Growth Inhibition at Ultra-Low Dose, Contrasting with the In Vivo Limitations of Sulfonohydrazide-Based KAT6A Inhibitors

PF-9363 achieved complete inhibition of ZR-75-1 ER+ breast cancer xenograft tumor growth at an oral dose of 0.03 mg/kg/day in mice, demonstrating potent in vivo antitumor activity correlated with H3K23Ac suppression in tumor tissue . The primary discovery publication explicitly contrasts this with sulfonohydrazide-based KAT6A inhibitors (WM-8014, WM-1119 series), stating that their utility for in vivo experiments has been limited by 'poor drug-like properties including compound solubility, pharmacokinetics, rapid metabolism, and potential toxicity liabilities' [1]. The PF-9363 benzisoxazole series was specifically engineered to overcome these deficits, delivering 'a favorable ADME and safety profile in addition to potent KAT6A/KAT6B inhibition leading to robust in vivo pharmacodynamic response and anti-tumor activity' [1]. Furthermore, PF-9363 demonstrated efficacy in patient-derived xenograft models and in models refractory to endocrine therapy, expanding the translational relevance beyond treatment-naïve settings .

In vivo efficacy Xenograft Oral bioavailability Tumor growth inhibition

Anti-Proliferative Potency in KAT6A-High ER+ Breast Cancer Cells: PF-9363 IC50 Values in ZR-75-1 and T47D Models Compared with Reported WM-8014 Cellular Activity

In KAT6A-high ER+ breast cancer cell lines, PF-9363 exhibited anti-proliferative IC50 values of 0.37 nM in ZR-75-1 cells and 0.9 nM in T47D cells . By comparison, the sulfonohydrazide inhibitor WM-8014 has a reported anti-proliferative IC50 of 2,400 nM (2.4 μM) in mouse embryonic fibroblasts after 10 days of treatment, with no peer-reviewed anti-proliferative IC50 data in ZR-75-1 or T47D cells at sub-nanomolar concentrations . The PF-9363 primary paper further demonstrated that anti-proliferative sensitivity correlated with KAT6A expression levels across a panel of 60 breast cancer cell lines, with sensitive lines (IC50 < 50 nM) enriched in the ER+/luminal subtype, and that the anti-proliferative effect was accompanied by H3K23Ac suppression, apoptosis induction, and G1 arrest [1]. Importantly, PF-9363 showed minimal activity in KAT6A-low MCF7 cells despite comparable H3K23Ac inhibition, confirming that the anti-proliferative effect is KAT6A dependency-driven rather than a consequence of general cytotoxicity [1].

Anti-proliferation ER+ breast cancer ZR-75-1 T47D Cellular IC50

PF-9363 Optimal Application Scenarios: Evidence-Backed Use Cases for KAT6A/B Research and Preclinical Development


In Vivo Target Validation and Preclinical Efficacy Studies in ER+ Breast Cancer Models Requiring Oral KAT6A/B Inhibition

PF-9363 is uniquely suited for in vivo experiments where oral dosing, robust pharmacokinetics, and tumor tissue target engagement are mandatory. The compound achieves complete ZR-75-1 xenograft tumor growth inhibition at 0.03 mg/kg/day p.o. with concomitant H3K23Ac suppression in tumors [1], and has demonstrated efficacy in endocrine therapy-refractory models [1]. Unlike sulfonohydrazide-based KAT6A inhibitors (WM-8014, WM-1119), which are limited by poor solubility and metabolic instability [2], PF-9363 was specifically optimized for in vivo utility. Researchers conducting PDX studies, combination therapy experiments (e.g., with Menin inhibitors, retinoids, or CDK4/6 inhibitors), or pharmacokinetic/pharmacodynamic modeling should select PF-9363 as the tool compound of choice for KAT6A/B inhibition in rodent models [1].

KAT6A Dependency Profiling Across Cancer Cell Line Panels with High-Confidence Target Engagement Biomarker Readout

For large-scale cell line screening studies aimed at identifying KAT6A-dependent cancer subtypes, PF-9363 provides a unique combination of sub-nanomolar cellular potency (ZR-75-1 IC50 = 0.37 nM) and a clean cellular biomarker window (H3K23Ac IC50 = 0.85 nM vs. H3K14Ac IC50 = 120 nM, 141-fold selectivity) [1]. This enables researchers to correlate anti-proliferative responses directly with on-target H3K23Ac suppression while excluding confounding KAT7-driven H3K14Ac effects. The primary discovery paper demonstrated this approach across a panel of 60 breast cancer lines, revealing enrichment of PF-9363 sensitivity in ER+/luminal/KAT6A-high subtypes [2], a paradigm that can be extended to other tumor indications where KAT6A genomic alterations occur [2].

Mechanistic Studies Requiring Clean Discrimination Between KAT6A/B and KAT7 Functions in Transcriptional Regulation

KAT6A/KAT6B and KAT7 regulate distinct histone acetylation marks (H3K23Ac vs. H3K14Ac) and control divergent transcriptional programs [1]. PF-9363's high selectivity for KAT6A/B over KAT7 (1,938-fold in direct biochemical comparison vs. 95-fold for WM-8014) [2] makes it the preferred tool for experiments where KAT6A/B-specific functions must be isolated—such as ChIP-seq, RNA-seq, or ATAC-seq studies interrogating KAT6A-dependent enhancer regulation, ESR1 pathway modulation, or Myc and cell cycle transcriptional programs. The compound does not perturb KAT6A/BRPF1 complex integrity, ensuring that observed transcriptional effects reflect catalytic inhibition rather than complex disruption [1].

Combination Therapy Research Leveraging KAT6A/B Inhibition with Orthogonal Epigenetic or Endocrine Targeting Strategies

PF-9363 has demonstrated mechanistic and therapeutic synergy in specific combination contexts supported by peer-reviewed evidence: (1) with Menin inhibitors (revumenib) in MLL-rearranged leukemia, where dual KAT6/KAT7 targeting overcomes primary and acquired Menin inhibitor resistance [3]; (2) with retinoids in neuroblastoma, where PF-9363 plus retinoic acid induces durable differentiation and growth arrest persisting beyond drug withdrawal [4]; and (3) with endocrine therapy (fulvestrant) in ER+ breast cancer, a combination now in Phase 3 clinical evaluation with PF-9363's clinical derivative PF-07248144 [5]. These evidence-backed combination paradigms provide a strong rationale for procuring PF-9363 for preclinical combination therapy studies exploring epigenetic synergy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-9363

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.